Mega-9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

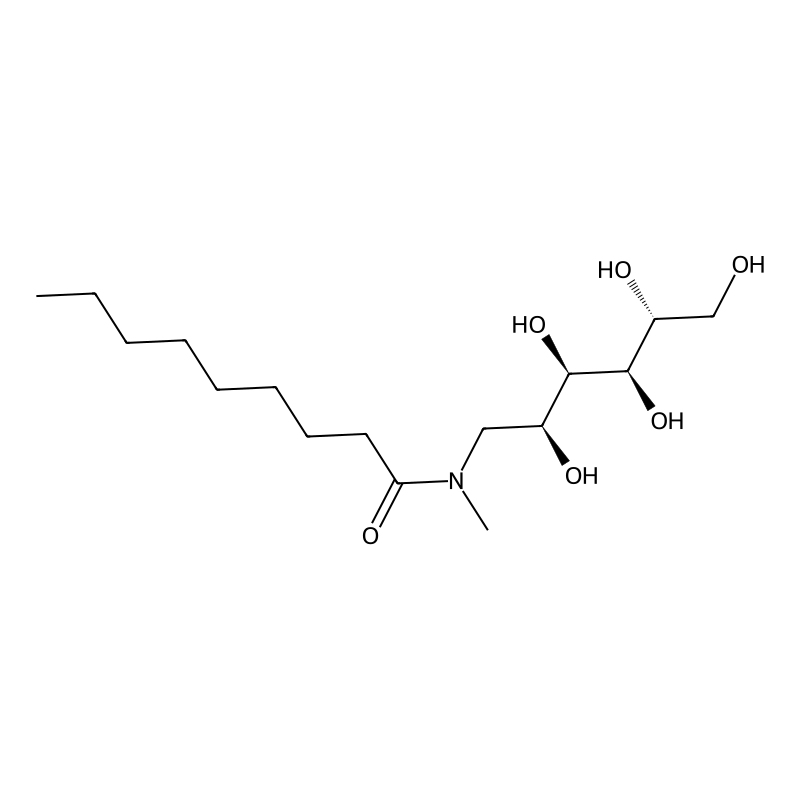

- This compound is a fatty acid amide, containing a long chain hydrocarbon tail and a functional group with a nitrogen atom [].

- The specific configuration of hydroxyl groups ((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl) suggests a potential biological origin, possibly from a natural source [].

Molecular Structure Analysis

- Key features include the aforementioned long chain hydrocarbon tail, a peptide bond (amide linkage), and five hydroxyl groups (OH) on thehexyl chain [].

- The presence of multiple hydroxyl groups makes the molecule hydrophilic (water-loving) [].

Chemical Reactions Analysis

- Specific details on synthesis or reactions involving this compound are not available in publicly accessible scientific databases.

Physical And Chemical Properties Analysis

- Data on physical and chemical properties such as melting point, boiling point, and solubility are not available in publicly accessible scientific databases.

- There is no information available on the mechanism of action of this specific compound in scientific databases. However, fatty acid amides can have various functions depending on their structure. Some amides can act as biosurfactants or have roles in cell signaling.

- No safety information is currently available in publicly accessible scientific databases.

Glycobiology: The molecule contains a carbohydrate unit (the (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl group) linked to a fatty acid chain (the nonanamide group). This structure is similar to some glycolipids, which are important components of cell membranes and play a role in various cellular processes . Research could investigate how N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nonanamide interacts with biological membranes or if it mimics the function of specific glycolipids.

Surfactant Science: The molecule also possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This property is characteristic of surfactants, which can lower the surface tension of liquids and have various applications in detergents, emulsions, and drug delivery systems . Research could explore the potential use of N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nonanamide as a novel surfactant material.

Biomedical Research: The specific stereochemistry of the carbohydrate unit ((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl) suggests potential for interaction with biological receptors. Further research is needed to determine if this molecule has any specific biological activity.

Mega-9 exhibits nondenaturing properties, which means it can solubilize proteins without denaturing them. This characteristic is crucial for maintaining the functional integrity of membrane proteins during extraction and analysis. Studies have shown that Mega-9 effectively extracts various membrane proteins while preserving their biological activity, making it suitable for applications in proteomics and enzyme assays .

The synthesis of Mega-9 involves the reaction of N-methylglucamine with nonanoyl chloride or a similar acylating agent. This reaction typically occurs under controlled conditions to ensure high purity and yield. The resulting product is then purified through methods such as crystallization or chromatography to remove any unreacted materials or by-products .

Mega-9 is widely used in various fields of research, including:

- Membrane Protein Solubilization: It is employed to extract membrane proteins for structural and functional studies.

- Biochemical Assays: Due to its nondenaturing nature, it is used in assays that require intact protein functionality.

- Crystallography: Mega-9 aids in the crystallization of membrane proteins, facilitating X-ray crystallography studies.

- Drug Discovery: It can be used to solubilize target proteins for screening potential drug candidates .

Research on Mega-9 has highlighted its ability to interact favorably with various membrane proteins without causing denaturation or loss of function. Studies have demonstrated that Mega-9 can effectively extract opioid receptors and other significant biomolecules from cellular membranes, allowing for detailed analysis and characterization . Its low UV absorbance also makes it suitable for spectroscopic studies involving protein quantification.

Several compounds share similarities with Mega-9 in terms of structure and application. Below are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| N-Decanoyl-N-methylglucamine | C₁₈H₃₉NO₆ | Higher hydrophobicity; often used for similar applications |

| n-Octyl-β-D-glucoside | C₁₂H₂₂O₇ | Lower CMC; commonly used in biochemical assays |

| CHAPS | C₂₁H₃₅NO₄S | Zwitterionic detergent; useful for ion exchange chromatography |

| n-Octyl-β-D-thioglucoside | C₁₂H₂₂O₇S | Contains a thiol group; enhances solubilization properties |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Dates

2. Miyagishi, S., Okada, K., and Asakawa, T. Salt effect on critical micelle concentrations of nonionic surfactants, N-acyl-N-methylglucamides (MEGA-n). J. Colloid. Interface Sci. 238(1), 91-95 (2001).

3. Hanatani, M., Nishifuji, K., Futai, M., et al. Solubilization and reconstitution of membrane proteins of Escherichia coli using alkanoyl-N-methylglucamides. J. Biochem. 95(5), 1349-1353 (1984).